![molecular formula C9H8F2N2O2 B15054272 (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethoxy group and the methanamine moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine typically involves the reaction of 2-aminophenol with difluoromethoxybenzoyl chloride to form the benzoxazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted benzoxazole derivatives .
Scientific Research Applications
(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with potential anti-inflammatory properties.
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols: Compounds with similar structural features and potential biological activities
Uniqueness
What sets (2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine apart from similar compounds is the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C9H8F2N2O2 |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O2/c10-8(11)15-9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H,4,12H2 |
InChI Key |
AJFJOUMSTIWBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



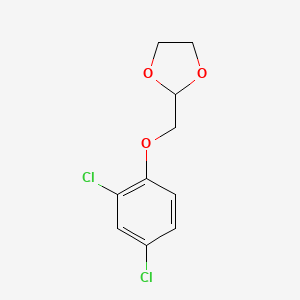
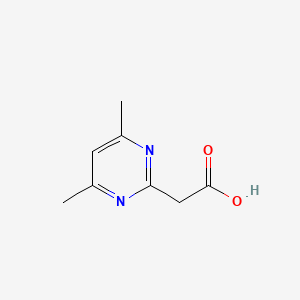
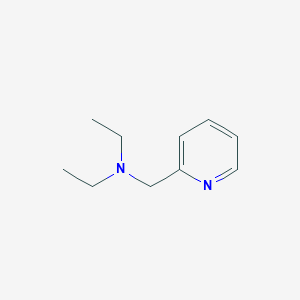
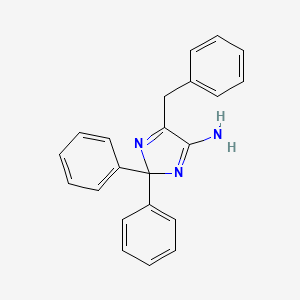
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
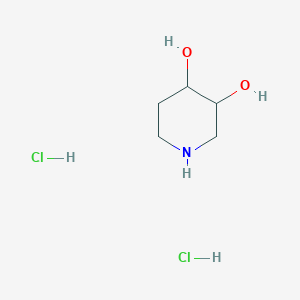
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
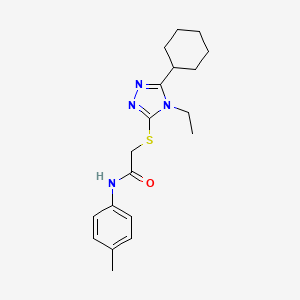
![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)
![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
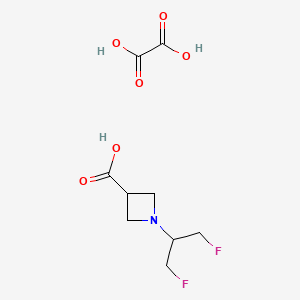
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
